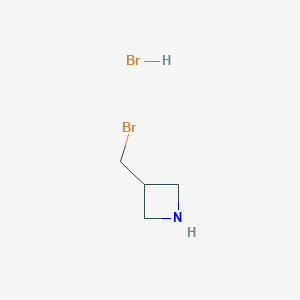
tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C11H20O3. It is a derivative of cyclopropanecarboxylate, featuring a tert-butyl group and a hydroxypropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol and 3-chloropropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through esterification, where the carboxylic acid group reacts with the alcohol group to form the ester linkage .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used as a model compound to investigate the metabolism of ester-containing drugs .
Medicine: this compound is explored for its potential therapeutic applications. It is investigated as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. It is also used as an intermediate in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate involves the hydrolysis of the ester linkage. In biological systems, esterases catalyze the hydrolysis, leading to the release of the active hydroxypropyl group and the cyclopropanecarboxylate moiety. These products can then interact with various molecular targets, including enzymes and receptors, to exert their effects .
Comparación Con Compuestos Similares
- tert-Butyl 1-(3-Hydroxypropyl)carbamate
- tert-Butyl 1-(3-Hydroxypropyl)piperazine-1-carboxylate
- tert-Butyl alcohol
Comparison: tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts strain and reactivity to the molecule. This makes it more reactive compared to similar compounds without the cyclopropane ring. Additionally, the presence of both a tert-butyl group and a hydroxypropyl group provides versatility in chemical modifications and applications .
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
tert-butyl 1-(3-hydroxypropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)14-9(13)11(6-7-11)5-4-8-12/h12H,4-8H2,1-3H3 |
Clave InChI |
WKWMEZKMPVVEFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CC1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)


![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)








